

Caloxin 1b1: A High-Affinity Tool for Probing Plasma Membrane Ca²⁺ Homeostasis

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Compound of Interest

Compound Name: Caloxin 1b1

Cat. No.: B12376816

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a myriad of cellular processes, from muscle contraction to gene transcription. The precise control of intracellular Ca²⁺ concentration ([Ca²⁺]_i) is paramount for normal cellular function, and its dysregulation is implicated in numerous pathologies. A key player in maintaining Ca²⁺ homeostasis is the Plasma Membrane Ca²⁺-ATPase (PMCA), a high-affinity pump responsible for extruding Ca²⁺ from the cytoplasm. **Caloxin 1b1**, a synthetic peptide, has emerged as a potent and selective inhibitor of PMCA, offering researchers a valuable tool to investigate the nuanced roles of this pump in cellular physiology and disease. This technical guide provides a comprehensive overview of **Caloxin 1b1**, including its mechanism of action, quantitative data on its inhibitory properties, detailed experimental protocols for its application, and visualizations of its interaction with cellular signaling pathways.

Introduction to Caloxin 1b1

Caloxin 1b1 is a bioactive peptide identified through phage display screening for its ability to bind to the first extracellular domain of PMCA isoform 4 (PMCA4).[1] This extracellular binding site allows for its direct application to cells and tissues in experimental settings.[2] Functionally, **Caloxin 1b1** acts as an allosteric inhibitor of PMCA, meaning it binds to a site distinct from the enzyme's active site to modulate its activity.[3] This property contributes to its specificity, as it

does not inhibit other ATPases such as SERCA (Sarco/endoplasmic reticulum Ca^{2+} -ATPase) or $\text{Na}^{+}/\text{K}^{+}$ -ATPase.[4][5]

A significant advantage of **Caloxin 1b1** is its isoform selectivity, exhibiting a higher affinity for PMCA4 compared to other PMCA isoforms.[3][4][6] This makes it a particularly useful tool for dissecting the specific physiological and pathophysiological roles of PMCA4 in various cell types and tissues.

Quantitative Data: Inhibitory Profile of Caloxin 1b1

The inhibitory potency of **Caloxin 1b1** is quantified by its inhibition constant (K_i), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. The following tables summarize the reported K_i values for **Caloxin 1b1** against different PMCA isoforms.

Table 1: Inhibition Constants (K_i) of **Caloxin 1b1** for PMCA Isoforms

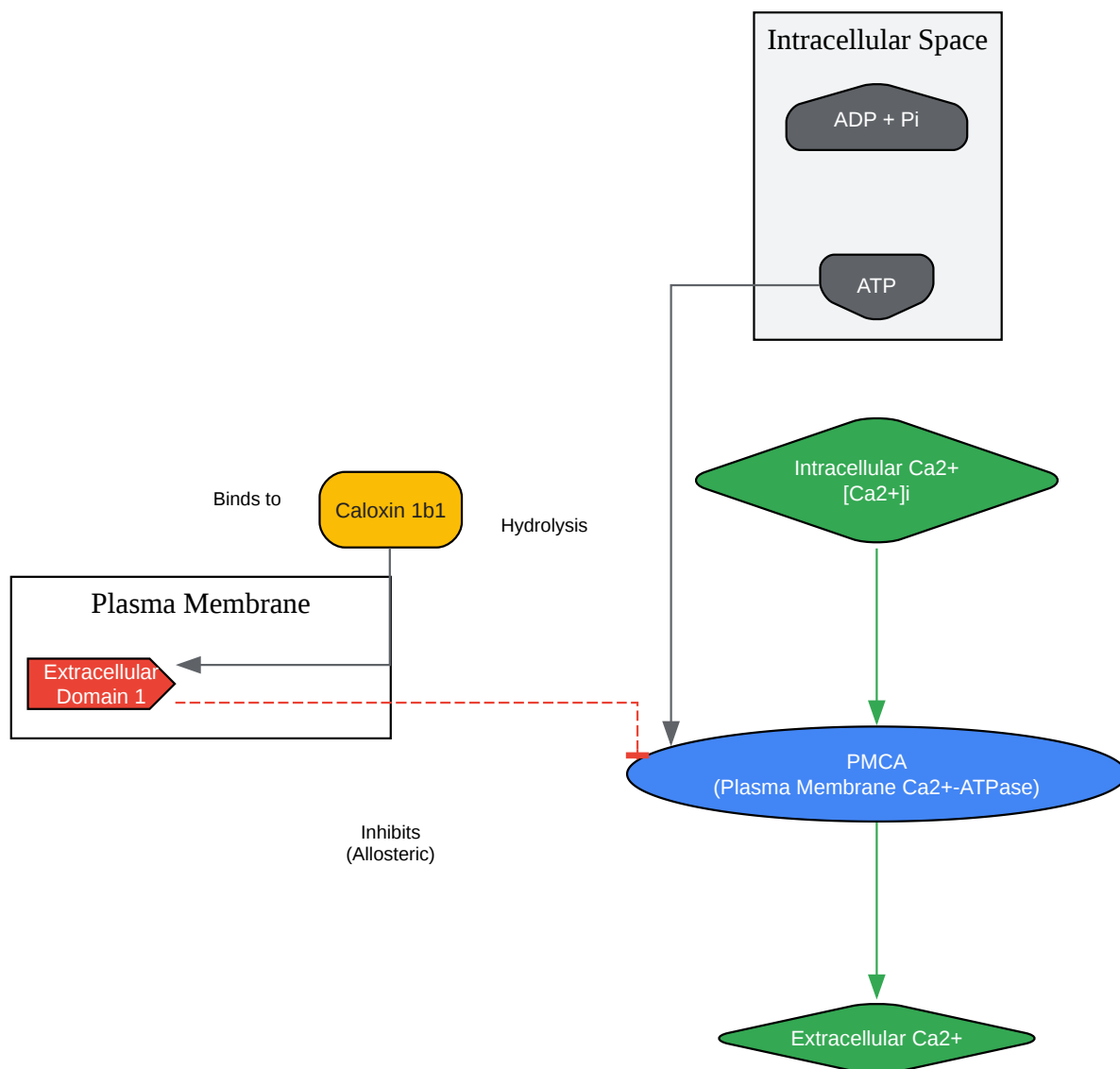
PMCA Isoform	K_i ($\mu\text{mol/L}$)	Source
PMCA1	105 ± 11	[3][4]
PMCA2	167 ± 67	[3]
PMCA3	274 ± 40	[3]
PMCA4	46 ± 5	[3][4][6]

Table 2: Comparison of **Caloxin 1b1** with other Caloxins

Caloxin	Target PMCA Isoform	K_i ($\mu\text{mol/L}$)	Source
Caloxin 1b1	PMCA4	46 ± 5	[3][4][6]
Caloxin 2a1	General PMCA	~400	[3]
Caloxin 1c2	PMCA4	2-5	[3]
Caloxin 1b3	PMCA1	17 ± 2	[3]

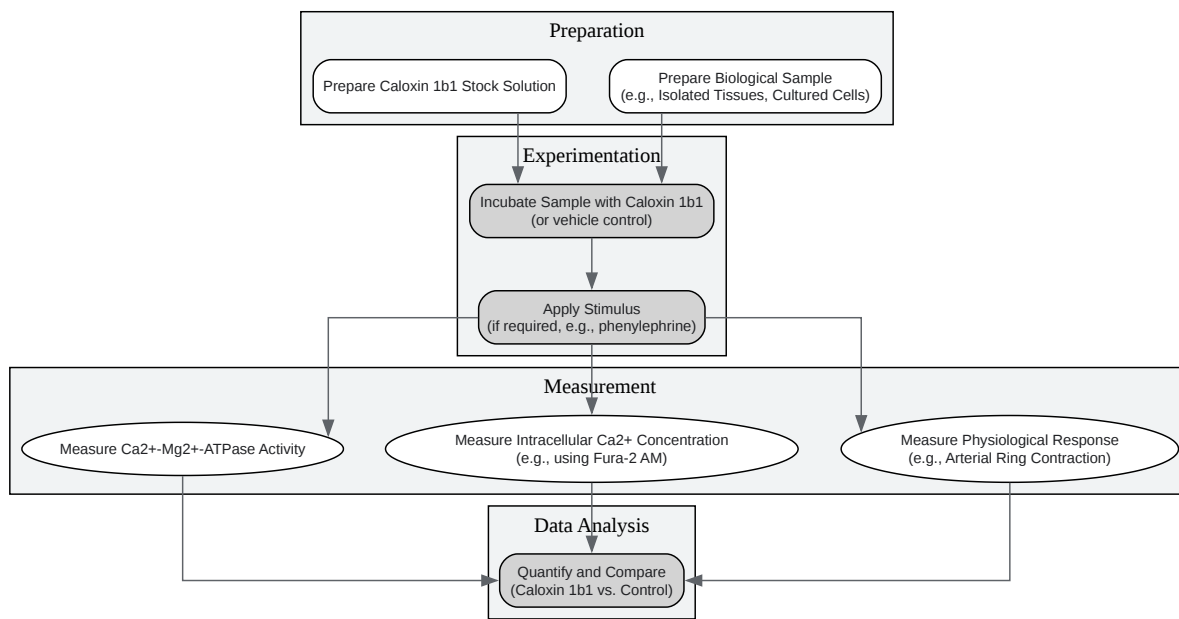
Signaling Pathways and Experimental Logic

The following diagrams illustrate the mechanism of action of **Caloxin 1b1** and a typical experimental workflow for its use.



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Figure 1: Mechanism of **Caloxin 1b1** Action.



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